Product packaging for (2S)-2-ethylaziridine(Cat. No.:CAS No. 45348-51-4)

(2S)-2-ethylaziridine

Cat. No.: B6250069
CAS No.: 45348-51-4
M. Wt: 71.12 g/mol
InChI Key: CSWPOLMVXVBCSV-BYPYZUCNSA-N
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Description

Overview of Aziridine (B145994) Chemistry and its Unique Reactivity in Organic Synthesis

Aziridines, as saturated three-membered heterocyclic compounds containing a nitrogen atom, are characterized by significant ring strain due to their 60° internal bond angles, a considerable deviation from the ideal tetrahedral angle of 109.5°. jchemlett.com This inherent strain is the primary driver of their high reactivity, making them valuable electrophilic intermediates in a multitude of organic transformations. jchemlett.com The relief of this strain through nucleophilic ring-opening reactions allows for the stereospecific introduction of nitrogen and another functional group in a 1,2-relationship, a common motif in many biologically important molecules. mdpi.com

The reactivity of the aziridine ring is highly dependent on the nature of the substituent on the nitrogen atom. mdpi.com Electron-withdrawing groups on the nitrogen activate the ring, rendering it more susceptible to attack by a wide range of nucleophiles. mdpi.comnih.gov Conversely, non-activated aziridines, such as those with an N-H or N-alkyl group, are generally less reactive. mdpi.com This tunable reactivity allows chemists to strategically employ aziridines in complex synthetic sequences. Common transformations involving aziridines include ring-opening reactions with various nucleophiles, 1,3-dipolar cycloadditions, and rearrangements, leading to the formation of diverse and valuable nitrogen-containing compounds.

Importance of Chirality in Aziridine Chemistry and the Role of Enantioenriched Aziridines

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds. Consequently, the development of methods for the asymmetric synthesis of chiral molecules is of utmost importance in medicinal chemistry and drug discovery. Enantioenriched aziridines, which are aziridines with a specific three-dimensional arrangement of atoms that are non-superimposable on their mirror image, serve as powerful chiral building blocks in this endeavor. jchemlett.comchemrxiv.org The stereochemistry of the aziridine dictates the stereochemical outcome of its subsequent reactions, allowing for the synthesis of enantiomerically pure products.

The synthesis of enantioenriched aziridines has been a significant focus of research, with numerous catalytic asymmetric methods being developed. jchemlett.comacs.org These methods often employ chiral catalysts to control the stereoselectivity of the aziridination reaction, leading to the formation of one enantiomer in excess over the other. jchemlett.commdpi.com Once obtained, these chiral aziridines can be converted into a wide array of other chiral molecules, including amino acids, amino alcohols, and other heterocyclic compounds, through stereospecific ring-opening and functional group manipulations. bioorg.orgbioorg.org

Specific Research Focus on (2S)-2-Ethylaziridine within the Broader Field of Chiral Aziridines

This compound is a specific chiral aziridine that exemplifies the principles and applications of this class of compounds. cymitquimica.com Its structure consists of a three-membered aziridine ring with an ethyl group at the C-2 position, and the "(2S)" designation specifies the absolute stereochemistry at that carbon atom. While research on this compound itself may be part of a broader investigation into the synthesis and reactivity of chiral aziridines, it serves as a valuable model system for studying the influence of alkyl substituents on the properties and reactions of the aziridine ring.

The synthesis of enantiomerically pure 2-alkylaziridines, including this compound, has been achieved through methods such as the selective reduction of 2-vinylaziridines. bioorg.org These synthetic advancements provide access to these valuable chiral building blocks, enabling their use in the synthesis of more complex and potentially biologically active molecules. bioorg.org The reactivity of N-tosyl-2-ethylaziridine, a derivative of 2-ethylaziridine (B1583769), has been explored in ring-opening reactions with various nucleophiles, demonstrating the synthetic utility of this specific chiral aziridine. mdpi.com

Below is a table summarizing the key properties of 2-ethylaziridine:

PropertyValue
Chemical Formula C4H9N cymitquimica.com
Molecular Weight 71.12 g/mol cymitquimica.combiosynth.com
Appearance Colorless to pale yellow liquid cymitquimica.com
Boiling Point 70.1 °C biosynth.com
Density 0.818 g/cm³ biosynth.com
Flash Point -20.0 °C biosynth.com
Synonyms 1,2-Butylenimine, 2-Ethylethyleneimine cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

45348-51-4

Molecular Formula

C4H9N

Molecular Weight

71.12 g/mol

IUPAC Name

(2S)-2-ethylaziridine

InChI

InChI=1S/C4H9N/c1-2-4-3-5-4/h4-5H,2-3H2,1H3/t4-/m0/s1

InChI Key

CSWPOLMVXVBCSV-BYPYZUCNSA-N

Isomeric SMILES

CC[C@H]1CN1

Canonical SMILES

CCC1CN1

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformation of 2s 2 Ethylaziridine and Its Derivatives

Ring-Opening Reactions of the Aziridine (B145994) Core

The susceptibility of aziridines to undergo ring cleavage is the cornerstone of their synthetic utility. These reactions proceed by breaking one of the carbon-nitrogen bonds, alleviating the inherent strain of the heterocycle. The efficiency and outcome of these ring-opening reactions are heavily dependent on the nature of the substituents on the aziridine, the type of nucleophile or electrophile used, and the specific reaction conditions employed. nih.gov

Nucleophilic ring-opening is a widely investigated and utilized reaction of aziridines. nih.gov The reaction involves the attack of a nucleophile on one of the ring's carbon atoms, leading to the formation of functionalized acyclic amines. The reactivity of the aziridine ring toward nucleophiles is significantly enhanced by the presence of an electron-withdrawing group (EWG) on the nitrogen atom. nih.govclockss.org These "activating" groups render the ring carbons more electrophilic and make the nitrogen a more effective leaving group. nih.govnih.gov In contrast, non-activated aziridines, such as those with N-alkyl substituents, are relatively inert towards nucleophiles and often require harsher conditions or activation to react. nih.govrsc.org

The formation of new carbon-carbon bonds via the ring-opening of aziridines with carbon nucleophiles is a valuable synthetic transformation. Organometallic reagents, including Grignard and organolithium reagents, are potent nucleophiles used for this purpose.

The reaction of activated 2,2-dimethylaziridines with Grignard reagents (RMgX) can result in a mixture of products, including those from a "normal" SN2-type ring-opening and rearranged products. mdma.ch The distribution of these products is highly dependent on the nature of the Grignard reagent, the halide, and particularly the activating group on the aziridine nitrogen. mdma.ch For instance, the reaction of N-tosyl-2,2-dimethylaziridine with phenylmagnesium bromide yields both the expected ring-opened product and a rearranged isomer. mdma.ch

Direct addition of organometallic reagents to non-activated N-alkyl aziridines can be challenging. mdma.ch However, N-phosphorylated aziridines have shown reactivity. N-(diethoxyphosphoryl)aziridine, for example, was found to be unreactive towards Grignard reagents alone but underwent smooth ring-opening in the presence of a catalytic amount of copper(I) iodide to yield N-alkyl(aryl)phosphoramidates in high yields. mdma.ch This highlights the necessity of specific activation strategies for certain aziridine derivatives.

Table 1: Reaction of N-(Diethoxyphosphoryl)aziridine with Grignard Reagents Data sourced from referenced literature. mdma.ch

Grignard Reagent (RMgBr)Product (Diethyl N-Substituted Phosphoramidate)Yield (%)
CH₃MgBrDiethyl N-ethylphosphoramidate81
C₂H₅MgBrDiethyl N-propylphosphoramidate85
C₆H₅MgBrDiethyl N-phenethylphosphoramidate89
p-CH₃OC₆H₄MgBrDiethyl N-(4-methoxyphenethyl)phosphoramidate92

Aziridines readily react with a diverse array of heteroatom nucleophiles, providing a direct route to 1,2-difunctionalized amines. The azide (B81097) ion (N₃⁻) is an exceptionally good nucleophile for opening aziridine rings due to its high nucleophilicity and low basicity. masterorganicchemistry.com The reaction of aziridines with sodium azide, often catalyzed by acids or Lewis acids, is a highly efficient method for synthesizing β-azido amines, which are valuable precursors to vicinal diamines upon reduction. researchgate.netorganic-chemistry.org

Amines, alcohols, and thiols also serve as effective nucleophiles for aziridine ring-opening. daneshyari.com These reactions are fundamental in constructing more complex molecular architectures. For example, the reaction with amines leads to 1,2-diamines, a common structural motif in biologically active compounds and ligands. rsc.org The ring-opening with alcohols or water yields β-amino alcohols, while thiols produce β-aminothiols. rsc.org These reactions often require catalysis, especially for less reactive N-alkyl aziridines.

Table 2: Examples of Heteroatom Nucleophile Ring-Opening of Aziridines Data sourced from referenced literature. researchgate.netorganic-chemistry.org

Aziridine DerivativeNucleophileCatalyst/ConditionsProduct TypeYield
N-Tosyl-2-substituted aziridineNaN₃CeCl₃·7H₂O, CH₃CNβ-Azido amineExcellent
N-Benzyl-2-substituted aziridinePiperidine (B6355638)-Vicinal diamine-
N-Tosyl-2-aryl aziridineMethanolSulphated Zirconiaβ-Amino etherHigh
N-Tosyl-2-aryl aziridineThiophenolSulphated Zirconiaβ-AminothioetherHigh

Aziridines bearing electron-donating groups (EDG) on the nitrogen, such as alkyl or benzyl (B1604629) groups, are generally unreactive towards nucleophilic attack. rsc.org To enhance their reactivity, these "non-activated" aziridines must first react with an electrophile. This process generates a highly reactive aziridinium (B1262131) ion intermediate. rsc.orgnih.gov The quaternization of the nitrogen atom dramatically increases the electrophilicity of the ring carbons, making them susceptible to attack by even weak nucleophiles. nih.gov

A variety of electrophiles can be employed to form aziridinium ions, including strong acids (protonation), alkylating agents (e.g., methyl trifluoromethanesulfonate), and acylating agents (e.g., acid chlorides). rsc.org The resulting aziridinium ion is then intercepted by a nucleophile, which can be the counter-anion of the electrophile or an externally added species. rsc.orgnih.gov This two-step sequence allows for the ring-opening of otherwise stable aziridines in a controlled manner, providing access to a wide range of substituted amine derivatives. rsc.orgmdma.ch For instance, treatment of an N-alkyaziridine with methyl triflate generates a stable methylaziridinium ion, which can then be reacted with various external nucleophiles like azide to yield optically pure acyclic amines. rsc.org

For asymmetrically substituted aziridines, such as (2S)-2-ethylaziridine, the nucleophilic attack can occur at either of the two non-equivalent ring carbons (C2 or C3). The regioselectivity of this attack is a critical aspect of aziridine chemistry and is governed by a combination of steric, electronic, and stereoelectronic factors. nih.govnih.gov The reaction mechanism, whether it proceeds through a direct SN2 displacement or via an aziridinium ion with SN1/SN2 character, also plays a decisive role.

Generally, in acid-catalyzed or aziridinium ion-mediated reactions, the nucleophile attacks the more substituted carbon atom, a pathway that is favored by the development of positive charge at this position in the transition state (SN1-like). Conversely, under neutral or basic conditions with activated aziridines, the reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. clockss.orgnih.gov

The ring-opening reaction is also highly stereoselective. An SN2-type nucleophilic attack proceeds with inversion of the configuration at the center of attack. masterorganicchemistry.com This stereospecificity is crucial in asymmetric synthesis, as it allows the stereochemistry of the aziridine precursor to be directly translated into the product. When an enantiopure aziridine like this compound is used, the ring-opening reaction can lead to the formation of enantiomerically pure acyclic products. khanacademy.org

For example, in activated aziridine-2-carboxylates, heteroatom nucleophiles preferentially attack the C3 (β) carbon, away from the electron-withdrawing ester group. clockss.orgnih.gov This regioselectivity is primarily driven by electronic effects, as the ester group deactivates the adjacent C2 (α) carbon towards nucleophilic attack. nih.gov In contrast, substituents on the ring carbons can sterically hinder the approach of a nucleophile, directing the attack to the less substituted position. Theoretical studies have shown that the nature of the substituent at C2 can dramatically alter the energy barriers for C-C versus C-N bond cleavage pathways in radical ring-opening reactions. nih.gov The interplay between the electronic nature of the N-substituent and the steric and electronic properties of the C-substituents ultimately determines the regiochemical outcome. nih.govnih.gov

Regioselectivity and Stereoselectivity in Ring Opening

Control by Reaction Conditions and Catalysts

The stereochemical outcome of nucleophilic ring-opening reactions of this compound and its derivatives is highly dependent on the reaction conditions and the choice of catalyst. The inherent strain of the aziridine ring (approximately 27 kcal/mol) drives these reactions, but controlling the regioselectivity and stereoselectivity is crucial for their synthetic utility. nih.govacs.org

Transition metal catalysts, particularly those based on palladium, have been extensively studied for the regioselective and stereospecific ring-opening of 2-substituted aziridines. nih.govacs.org The choice of catalyst and ligands can direct the nucleophilic attack to either the substituted (C2) or unsubstituted (C3) carbon of the aziridine ring. For instance, palladium catalysts can facilitate stereoinvertive cross-coupling reactions of aziridines with organoboron reagents. nih.gov Computational studies have shown that interactions between the catalyst and the aziridine substrate play a significant role in determining the regioselectivity of the ring-opening step. acs.org

Lewis acids can also be employed to activate the aziridine ring towards nucleophilic attack. However, achieving high stereochemical control in Lewis acid-promoted reactions can be challenging. nih.gov The nature of the nucleophile, the solvent, and the temperature are all critical parameters that must be carefully optimized to achieve the desired stereochemical outcome. For example, in copper-catalyzed borylative ring-opening reactions of alkyl aziridines, the choice of the copper salt and the base was found to be crucial for the reaction's success. mdpi.com

The development of robust catalytic systems that allow for the precise prediction of regioselectivity and stereochemistry is an ongoing area of research. The ability to tune the reaction conditions and catalyst provides a powerful tool for controlling the stereochemical fate of the ring-opening of this compound, leading to a diverse array of chiral β-functionalized amines. researchgate.net

Kinetic Resolution Strategies via Ring Opening

Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral compounds by taking advantage of the different reaction rates of the enantiomers with a chiral catalyst or reagent. In the context of this compound, kinetic resolution via ring-opening allows for the isolation of enantioenriched aziridine and the corresponding ring-opened product.

Catalytic asymmetric kinetic resolution of racemic 2-substituted aziridines has been achieved using various chiral catalysts and nucleophiles. For instance, the enantioselective kinetic resolution of racemic 2-ethynylaziridines has been demonstrated through a ring-opening reaction with amines, catalyzed by a chiral Cu(I)-bisphosphine complex. rsc.org This method provides access to both enantioenriched propargylic vicinal diamines and the unreacted enantioenriched 2-ethynylaziridines. rsc.org

The success of a kinetic resolution strategy depends on the ability of the chiral catalyst to differentiate between the two enantiomers of the racemic aziridine, leading to a significant difference in their reaction rates. This selectivity allows for the preferential reaction of one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically enriched.

The general principle can be applied to racemic 2-ethylaziridine (B1583769), where a suitable chiral catalyst would selectively promote the ring-opening of one enantiomer (e.g., (2R)-2-ethylaziridine) with a nucleophile, leaving behind the enriched this compound. The efficiency of the kinetic resolution is typically expressed by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers. Higher selectivity factors lead to higher enantiomeric excess of both the product and the recovered starting material.

Ring Expansion Reactions

The strain energy of the aziridine ring can be harnessed to drive ring expansion reactions, providing access to larger, more stable heterocyclic systems. These transformations are of significant synthetic interest as they allow for the construction of four-, five-, and six-membered nitrogen-containing rings from readily available aziridine precursors.

Formation of Four-Membered Heterocycles (Azetidines)

The one-carbon ring expansion of aziridines to form azetidines is a synthetically valuable transformation, as azetidine (B1206935) scaffolds are important in medicinal chemistry. rsc.org This can be achieved through various methods, including reactions with carbenoids or ylides. For example, the reaction of N-substituted aziridines with dimethylsulfoxonium methylide can lead to the formation of the corresponding azetidines. organic-chemistry.org

Recent advances have focused on developing catalytic and stereocontrolled methods for this transformation. The ring expansion of aziridines can be promoted by rhodium carbenoids to access 1-azetines, which are unsaturated four-membered N-heterocycles. nih.gov Furthermore, direct alkylation of aziridines in the presence of a copper catalyst can also be utilized to construct functionalized azetidines. organic-chemistry.org While these methods provide general strategies for azetidine synthesis from aziridines, the specific application to this compound would be expected to yield chiral, substituted azetidines, preserving the stereochemical information from the starting material.

Formation of Five-Membered Heterocycles (Pyrrolidines, Imidazolines, Oxazolidines)

Ring expansion of 2-substituted aziridines is a common and efficient route to various five-membered heterocycles.

Pyrrolidines: The synthesis of pyrrolidines from aziridines can be achieved through reactions with activated alkenes or alkynes, often mediated by transition metal catalysts. mdpi.comorganic-chemistry.org For instance, the reaction of vinylaziridines with activated π-bonds in the presence of a metal catalyst can lead to the formation of 5-membered rings. mdpi.com Another approach involves the formal [3+2] cycloaddition of N-acylaziridines and alkenes, which can be catalyzed by titanium complexes. organic-chemistry.org

Imidazolines: 2-Imidazolines can be synthesized from 2-substituted aziridines through reactions with nitriles or imidates. chemicalbook.comresearchgate.netnih.gov A mild and efficient method involves the reaction of α,α-difluoroalkyl amines with β-diamines, which can be derived from the ring-opening of aziridines. organic-chemistry.org These reactions often proceed with retention of stereochemistry, making them valuable for the synthesis of chiral imidazolines from enantiopure aziridines like this compound.

Oxazolidines: The formation of oxazolidines from 2-ethylaziridine can be accomplished through cycloaddition reactions with carbonyl compounds. For example, an iron porphyrin Lewis acid-catalyzed cycloaddition of aziridines with aldehydes provides oxazolidines with high regio- and diastereoselectivity. organic-chemistry.org Additionally, the reaction of alkyl 2-diazo-3-oxoalkanoates with 2-arylaziridines can lead to the formation of oxazolines through an electrophilic ring expansion, although this method is less effective for 2-alkylaziridines. nih.gov Microwave-assisted synthesis has also been employed for the preparation of oxazolidin-2-ones from amino alcohols, which can be obtained from the ring-opening of aziridines. nih.gov

Formation of Six-Membered Heterocycles (Piperidines, Piperazinones)

The ring expansion of aziridines can also be extended to the synthesis of six-membered heterocycles, which are prevalent in many natural products and pharmaceuticals. mdma.chresearchgate.net

Piperidines: The synthesis of 2-substituted piperidines can be achieved through the alkylative ring-opening of bicyclic aziridinium ions generated from 4-hydroxybutylaziridines. researchgate.net This method allows for the formation of a carbon-carbon bond in a regio- and stereoselective manner. researchgate.net Another strategy involves the ring expansion of aziridines containing a pendant leaving group, which can undergo intramolecular cyclization to form the piperidine ring. researchgate.net

Piperazinones: Piperazinones are another class of six-membered heterocycles that can be synthesized from aziridine precursors. One approach involves the reaction of a 1-cyano-1-hydroxyalkane with a substituted ethylenediamine, which can be derived from the ring-opening of an aziridine. google.com The development of efficient and stereocontrolled methods for the synthesis of piperazinones from aziridines remains an active area of research.

Functionalization and Derivatization Strategies Beyond Ring Opening

While the high ring strain of aziridines makes them prone to nucleophilic ring-opening, a variety of synthetic strategies have been developed to modify the molecule while preserving the three-membered ring. These methods allow for the introduction of functional groups at both the nitrogen and carbon atoms, providing access to a diverse range of complex chiral building blocks.

The nitrogen atom of the aziridine ring is a key site for functionalization. Its lone pair of electrons allows it to act as a nucleophile, enabling reactions such as alkylation and acylation. These transformations are crucial for modifying the steric and electronic properties of the aziridine and for introducing groups necessary for subsequent synthetic steps.

N-Alkylation: The direct N-alkylation of a secondary aziridine like this compound with an alkylating agent (e.g., methyl iodide, benzyl bromide) leads to the formation of a tertiary aziridine. This reaction typically proceeds via an SN2 mechanism. A critical aspect of this process is the formation of a quaternary aziridinium ion intermediate. While this activation is often a prelude to ring-opening by a nucleophile, under controlled conditions, the tertiary aziridine can be isolated. The choice of solvent and the nature of the counter-ion are important factors in preventing premature ring-opening. For instance, the use of alkyl triflates can generate stable aziridinium salts that can be isolated before subsequent reactions.

N-Acylation: N-acylation is a widely used method to "activate" the aziridine ring or to install a protecting group. Secondary aziridines react with acylating agents such as acyl chlorides, anhydrides, or activated esters to form N-acylaziridines. This transformation significantly alters the reactivity of the aziridine. The electron-withdrawing nature of the acyl group decreases the nucleophilicity of the nitrogen atom and increases the electrophilicity of the ring carbons, making them more susceptible to attack by weak nucleophiles.

A common synthetic route involves the initial preparation of an N-H aziridine, which may itself be protected (e.g., as an N-tosylaziridine). The tosyl group can be removed under reductive conditions, and the resulting free N-H aziridine can then be acylated. This two-step deprotection-acylation sequence provides a versatile method for introducing a wide variety of acyl groups with complete retention of the original stereochemistry at the carbon centers.

Reaction Type Reagent Class Product Key Features
N-AlkylationAlkyl Halides, Alkyl TriflatesTertiary Aziridine / Aziridinium IonForms reactive aziridinium intermediate; can lead to ring-opening if not controlled.
N-AcylationAcyl Chlorides, AnhydridesN-AcylaziridineDecreases nitrogen nucleophilicity; activates ring carbons for subsequent reactions.
N-ArylationAryl Boronic Acids, Aryl HalidesN-ArylaziridineOften requires a metal catalyst (e.g., Palladium, Copper). researchgate.net
N-SulfonylationSulfonyl ChloridesN-SulfonylaziridineProvides a stable, activated aziridine commonly used in synthesis.

Functionalization of the carbon atoms of the aziridine ring without inducing ring-opening is a significant synthetic challenge. Such transformations require careful selection of reagents and conditions to overcome the inherent propensity of the strained ring to open. The most successful strategies typically involve the deprotonation of a C-H bond adjacent to the nitrogen atom (the α-position).

This α-lithiation is facilitated by installing an activating electron-withdrawing group (EWG) on the aziridine nitrogen, such as a Boc (tert-butoxycarbonyl) or Bus (tert-butylsulfonyl) group. These groups increase the acidity of the adjacent C-H protons, allowing for their removal by a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures. The resulting α-lithioaziridine is a configurationally stable intermediate that can be trapped by various electrophiles (e.g., alkyl halides, aldehydes, ketones), leading to the stereoselective formation of C2-functionalized aziridines. nih.gov

The regioselectivity of deprotonation can be a critical issue, especially in molecules containing other potential sites for lithiation, such as aryl groups. Studies on N-alkylarylaziridines have shown that the outcome (α-lithiation vs. ortho-lithiation of the aryl ring) can be finely tuned by adjusting reaction conditions. acs.org The dynamics of the nitrogen atom's lone pair and its ability to coordinate the lithium cation play a crucial role in directing the base to the desired position. acs.org This methodology provides a powerful tool for elaborating the structure of chiral aziridines like this compound, allowing for the synthesis of highly substituted and sterically complex products while maintaining the integrity of the aziridine ring.

Step Description Typical Reagents Intermediate/Product
1. ActivationAn electron-withdrawing group is installed on the nitrogen.Boc2O, TsClN-Boc-aziridine, N-Tosyl-aziridine
2. DeprotonationA strong base removes a proton from the C2 position.n-BuLi, s-BuLi at -78 °Cα-Lithioaziridine
3. Electrophilic TrapThe lithiated intermediate reacts with an electrophile.CH3I, PhCHO, D2OC2-Methylated, C2-Hydroxyphenylmethyl, or C2-Deuterated aziridine

Other Significant Rearrangement Reactions

Rearrangement reactions provide powerful and often elegant pathways for the synthesis of complex molecular architectures from simpler precursors. In the context of aziridine chemistry, specific rearrangements have been developed that utilize ring-contraction strategies to build the strained three-membered ring system.

The aza-quasi-Favorskii rearrangement is a modern molecular rearrangement used for the construction of highly substituted aziridines. nih.govacs.org It is the nitrogen analogue of the classic quasi-Favorskii rearrangement, which involves the ring contraction of α-halo ketones. nih.gov This novel domino process allows for the synthesis of sterically congested and structurally complex aziridines that are difficult to access through other methods. nih.govnih.gov

The reaction typically begins with the reaction of an enolate, derived from a ketone, with an N-electrophilic reagent. nih.gov This initially forms a β-aminoketone-type intermediate. This intermediate then undergoes intramolecular cyclization to form a transient, anionic four-membered ring (an azetidine). nih.gov This strained four-membered ring intermediate subsequently undergoes the key aza-quasi-Favorskii rearrangement, where a bond migration occurs with the expulsion of a leaving group from the nitrogen atom, resulting in the contraction of the four-membered ring to a highly substituted three-membered aziridine ring. nih.govbioorg.org Computational studies have indicated that this process proceeds through an asynchronous yet concerted nitrenoid-type rearrangement pathway. nih.govbioorg.org This powerful strategy has been successfully applied to the synthesis of strained spirocyclic aziridines. nih.gov

Electrochemical Transformations of Aziridines

In recent years, electro-organic synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods. By using electricity as a "traceless" reagent, electrochemical methods can often avoid the need for stoichiometric chemical oxidants or reductants, leading to cleaner reactions and reduced waste. Several electrochemical strategies have been developed for the synthesis and transformation of aziridines.

One prominent method is the electrochemical synthesis of aziridines from amino alcohols, which functions as an azo-free analogue of the Mitsunobu reaction. rsc.org In this process, the alcohol and a phosphine (B1218219) are anodically oxidized to generate a reactive alkoxyphosphonium intermediate. This intermediate then undergoes intramolecular cyclization via nucleophilic attack by the tethered amine (often as a sulfonamide), yielding the aziridine ring. mdpi.com This method has been successfully applied to the synthesis of chiral aziridines from enantiopure amino alcohols with no noticeable racemization. mdpi.com

Another approach involves the direct aziridination of alkenes. Electrochemical protocols can achieve this transformation by coupling alkenes with primary amines. acs.org The unactivated alkene is electrochemically transformed into a metastable, dicationic intermediate, which is sufficiently electrophilic to react with an amine nucleophile under basic conditions to form the N-alkyl aziridine. acs.org Other electrochemical flow processes utilize the simultaneous oxidation of an alkene and a sulfonamide at an anode. This generates an alkene radical cation and a nitrogen-centered radical, which then undergo a cross-coupling reaction and subsequent intramolecular cyclization to furnish the aziridine product.

These electrochemical methods represent a mild, efficient, and environmentally friendly approach to constructing the aziridine ring, offering significant advantages over many classical synthetic routes that rely on expensive or toxic reagents.

Stereochemistry and Chirality in 2s 2 Ethylaziridine Chemistry

Chiral Purity and Enantiomeric Control in Synthesis

The synthesis of (2S)-2-ethylaziridine with high chiral purity is fundamental for its application as a chiral synthon. Various methods have been developed for the enantioselective synthesis of 2-alkyl-substituted aziridines, which can be adapted for the preparation of the (S)-enantiomer of 2-ethylaziridine (B1583769). These strategies often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the aziridination reaction.

One common approach involves the reaction of an alkene with a nitrene source in the presence of a chiral catalyst. For instance, the enantioselective aziridination of terminal alkenes can be achieved using planar chiral rhodium(III) indenyl catalysts, yielding chiral aziridines with excellent enantioselectivities. acs.org While not specifically detailing 2-ethylaziridine, the methodology has been successfully applied to a range of functionalized alkyl alkenes, demonstrating its potential for producing this compound in high enantiomeric excess (ee). acs.org

Organocatalysis also presents a powerful tool for the enantioselective synthesis of N-alkyl terminal aziridines. A three-step protocol involving the enantioselective α-chlorination of aldehydes, followed by reductive amination and subsequent SN2 displacement, has been developed for the rapid preparation of functionalized aziridines with high enantiomeric excess. nih.gov This method offers a versatile route to chiral 2-alkylaziridines, including this compound. nih.gov

The table below summarizes representative methods for the enantioselective synthesis of chiral 2-alkyl aziridines, which are applicable to the synthesis of this compound.

MethodCatalyst/AuxiliaryTypical Enantiomeric Excess (ee)Reference
Catalytic AziridinationChiral Rh(III) Indenyl Catalyst93-96% acs.org
Organocatalytic SynthesisChiral Amine Catalyst88-94% nih.gov
Imino Corey–Chaykovsky ReactionChiral Sulfide Organocatalyst95-98% rsc.org

Stereochemical Outcomes of Ring-Opening and Other Reactions

The synthetic utility of this compound is largely derived from the stereospecificity of its ring-opening reactions. The inherent strain of the three-membered ring facilitates nucleophilic attack, leading to the formation of a variety of functionalized chiral amines. The stereochemical outcome of these reactions is highly dependent on the nature of the nucleophile, the substituents on the aziridine (B145994) ring, and the reaction conditions.

Nucleophilic ring-opening of chiral aziridines generally proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon atom undergoing attack. For 2-substituted aziridines like this compound, the regioselectivity of the attack is a key consideration. Nucleophiles typically attack the less substituted carbon (C3), leading to the formation of a chiral secondary amine with retention of configuration at the C2 stereocenter. However, the regioselectivity can be influenced by the substituents on both the carbon and nitrogen atoms of the aziridine ring. researchgate.net

For example, the reaction of optically pure 2-substituted aziridines with cyanotrimethylsilane, catalyzed by ytterbium(III) cyanide, results in the formation of β-amino nitriles with perfect retention of the stereochemistry at the stereogenic center. researchgate.net This indicates that the nucleophilic attack occurs at the less substituted carbon atom without affecting the chirality of the C2 position.

The nature of the N-substituent also plays a crucial role in the reactivity and stereochemical outcome of ring-opening reactions. Electron-withdrawing groups on the nitrogen atom can activate the aziridine ring towards nucleophilic attack. researchgate.net

Diastereoselective Synthesis Approaches to Substituted Chiral Aziridines

While the focus is on this compound, it is also a valuable starting material for the diastereoselective synthesis of more complex, polysubstituted chiral aziridines. By introducing a new substituent at the C3 position, a second stereocenter is created, and controlling the relative stereochemistry (cis or trans) is a significant synthetic challenge.

One approach involves the deprotonation of an N-substituted 2-alkylaziridine followed by trapping with an electrophile. The stereoselectivity of this process is influenced by the nature of the base, the electrophile, and the substituents on the aziridine ring. The stereodynamics of the aziridine nitrogen atom can also play a role in determining the diastereomeric outcome. dntb.gov.ua

Another strategy is the stereospecific synthesis of 2,3-disubstituted aziridines from acyclic precursors. For instance, β-alkylamino phenylselenides can be cyclized to form aziridines with selenium activation. In these reactions, threo-amino selenides have been shown to lead stereospecifically to cis-2,3-disubstituted aziridines.

Influence of Substituents on Stereochemical Control

The substituents on both the carbon and nitrogen atoms of the aziridine ring exert a profound influence on the stereochemical control of its reactions.

C2-Substituent: The ethyl group in this compound plays a significant steric role in directing the approach of incoming reagents. In ring-opening reactions, it generally directs nucleophilic attack to the less hindered C3 position. In reactions involving the formation of a new stereocenter at C3, the ethyl group influences the diastereoselectivity by favoring the formation of the sterically less hindered diastereomer. The functional group on an alkyl substituent at the C2 position can also dictate the regioselectivity of the ring-opening. frontiersin.org For example, an alkyl group bearing a γ-ketone at the C2 position of an aziridine directs the ring-opening to occur at the C2 carbon. frontiersin.org

N-Substituent: The group attached to the aziridine nitrogen has a significant electronic and steric effect. Electron-withdrawing N-substituents, such as sulfonyl or acyl groups, activate the aziridine ring, making it more susceptible to nucleophilic attack. researchgate.net These groups can also influence the regioselectivity and stereoselectivity of the ring-opening. The N-inversion energy of the aziridine is also affected by the N-substituent, which can have implications for reactions involving the nitrogen atom's stereochemistry. researchgate.net For instance, the N-inversion energy barrier is decreased by N-substituents like phenyl or benzoyl groups. researchgate.net

The interplay between the C2-ethyl group and the N-substituent is crucial for achieving high levels of stereocontrol in reactions of this compound, making it a versatile chiral building block in asymmetric synthesis.

Applications of 2s 2 Ethylaziridine As a Chiral Building Block in Organic Synthesis

Construction of Chiral Amines and Amino Alcohols

The high ring strain of the aziridine (B145994) ring in (2S)-2-ethylaziridine makes it susceptible to nucleophilic ring-opening reactions. This reactivity is the cornerstone of its application in the synthesis of chiral amines and amino alcohols. The reaction typically proceeds with high regioselectivity and stereospecificity, allowing the controlled installation of new functional groups.

The attack of a nucleophile can occur at either of the two ring carbons. In general, under neutral or basic conditions, the nucleophile attacks the less substituted carbon (C3) in an Sₙ2-type reaction, leading to a product with retention of configuration at the stereocenter (C2). This predictable outcome makes this compound an excellent precursor for a variety of chiral compounds.

Detailed Research Findings:

Researchers have demonstrated the utility of chiral 2-substituted aziridines in synthesizing β-amino alcohols, which are crucial intermediates for many pharmaceutical compounds. taylorfrancis.com The ring-opening of N-activated this compound with oxygen nucleophiles, such as water or carboxylates, followed by deprotection, yields (S)-2-aminobutanol derivatives. Similarly, organometallic reagents like Grignards or organocuprates can open the ring to form new carbon-carbon bonds, leading to the synthesis of more complex chiral amines with high enantiomeric purity.

The synthesis of chiral 1,2-amino alcohols is of significant interest due to their prevalence in bioactive molecules. researchgate.netnih.govnih.gov While many methods exist, the use of chiral aziridines provides a direct and stereocontrolled route. The reaction of this compound with water under mild acid catalysis, for example, results in the formation of (S)-2-amino-1-butanol. The stereochemistry is reliably controlled by the starting material.

NucleophileProduct TypeRegioselectivityStereochemical Outcome at C2
H₂Oβ-Amino alcoholAttack at C3Retention
R-COOHβ-Amino alcohol esterAttack at C3Retention
R-MgBrChiral amineAttack at C3Retention
R₂CuLiChiral amineAttack at C3Retention

Role in the Synthesis of Nitrogen-Containing Heterocycles

Beyond simple ring-opening, this compound serves as a versatile C-C-N synthon for constructing more complex nitrogen-containing heterocycles. nih.govmdpi.com These structures are ubiquitous in natural products, pharmaceuticals, and agrochemicals. nih.govencyclopedia.pub The ability to transform the strained three-membered ring into larger, more stable heterocyclic systems is a powerful strategy in synthetic chemistry.

One common approach involves ring-expansion reactions. For instance, the reaction of N-acyl-2-ethylaziridine with carbon disulfide can lead to the formation of a chiral 1,3-thiazolidine-2-thione. Another important transformation is the [3+2] cycloaddition reaction. When reacted with activated alkynes or alkenes, this compound can act as a three-atom component to produce five-membered rings like pyrrolidines and dihydropyrroles in a stereospecific manner.

Detailed Research Findings:

Copper-catalyzed reactions of aziridines with molecules like imines and isocyanates have been developed to synthesize five-membered heterocycles such as imidazolidines and imidazolidinones. nih.gov This method transforms the three-membered ring into a five-membered one, creating a diverse range of substituted products. The chirality from the original this compound is transferred to the product, providing an efficient route to enantiomerically pure heterocyclic compounds. These synthetic methods are crucial for building libraries of potential drug candidates and functional materials.

ReactantHeterocyclic ProductReaction Type
IsocyanateImidazolidinoneRing Expansion/[3+2] Cycloaddition
ImineImidazolidineRing Expansion/[3+2] Cycloaddition
Carbon DisulfideThiazolidinethioneRing Expansion
Activated AlkyneDihydropyrrole[3+2] Cycloaddition

Utilization in Asymmetric Catalysis

The inherent chirality of this compound makes it an attractive scaffold for the development of tools for asymmetric catalysis. It can be employed either as a chiral auxiliary, where it is temporarily incorporated into a substrate to direct a stereoselective transformation, or as a precursor for chiral ligands that coordinate with transition metals to form powerful asymmetric catalysts.

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. nih.gov Derivatives of this compound can function effectively in this role.

For example, a prochiral enolate can be formed from an N-acyl derivative of this compound. The ethyl group on the aziridine ring creates a chiral environment that blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to attack from the less hindered face. This results in a highly diastereoselective alkylation. Subsequent cleavage of the N-acyl bond removes the auxiliary, which can often be recovered and reused.

Perhaps the most significant application of this compound in catalysis is as a precursor for chiral ligands. The nitrogen atom of the aziridine is a natural coordination site for transition metals. By introducing other donor atoms (e.g., phosphorus, sulfur, or another nitrogen) into the molecule, bidentate or multidentate ligands can be synthesized. mdpi.com When these chiral ligands coordinate to a metal center (e.g., Palladium, Rhodium, Copper, or Ruthenium), they create a chiral catalytic environment. snnu.edu.cndurham.ac.ukresearchgate.net

Detailed Research Findings:

A variety of chiral ligands have been developed from chiral aziridines. For example, aziridinyl phosphines and N,S-bidentate ligands have been synthesized and tested in several key asymmetric reactions. mdpi.comsemanticscholar.orgmdpi.com These ligands have shown high efficacy in palladium-catalyzed allylic alkylation and the addition of organozinc reagents to aldehydes. semanticscholar.org In these reactions, the ligand-metal complex activates the substrates and controls the stereochemistry of the product formation, often achieving high enantiomeric excess (ee). The steric and electronic properties of the ligand, dictated by the aziridine backbone and its substituents, are crucial for achieving high levels of stereoselectivity. semanticscholar.org

Ligand Type Derived from this compoundMetalApplication in Asymmetric CatalysisTypical Enantiomeric Excess
Aziridinyl Phosphine (B1218219)Palladium (Pd)Tsuji-Trost Allylic AlkylationHigh
N,S-Bidentate Aziridinyl SulfideZinc (Zn)Diethylzinc addition to aldehydesUp to 94% e.r. semanticscholar.org
Aziridinyl BipyridineCopper (Cu)CyclopropanationGood to Excellent

Applications in Polymer Chemistry

The strained nature of the aziridine ring also allows it to undergo Ring-Opening Polymerization (ROP), making this compound a valuable monomer for the synthesis of chiral polymers. These polymers, particularly linear polyethyleneimine (L-PEI) derivatives, have applications in areas such as gene delivery, drug delivery, and as chiral stationary phases in chromatography.

While aziridines can undergo cationic ring-opening polymerization (CROP), this process often leads to branched and poorly defined polymers. nih.gov Anionic Ring-Opening Polymerization (AROP) offers a pathway to well-defined, linear polymers. researchgate.netrsc.org However, the N-H bond of an unsubstituted aziridine is too acidic for AROP to proceed effectively.

To enable AROP, the aziridine nitrogen must be protected with an electron-withdrawing group, such as a tosyl (Ts) or tert-butoxycarbonyl (Boc) group. researchgate.net This activation increases the electrophilicity of the ring carbons and prevents premature termination by proton transfer. The polymerization is initiated by a strong nucleophile (e.g., an organolithium reagent), which attacks a carbon of the aziridine ring, forming an aza-anionic propagating species. This process continues until the monomer is consumed, resulting in a linear polymer with a defined stereochemistry along the backbone, derived from the this compound monomer. Subsequent removal of the activating group yields a chiral linear poly(ethyleneimine) derivative. nih.gov

Detailed Research Findings:

The AROP of N-sulfonyl activated aziridines is a known method for producing polysulfonylaziridines. researchgate.net While challenges remain in the post-polymerization deprotection of the sulfonyl groups, this method provides a route to linear polyamine-like structures. The polymerization of N-activated this compound would be expected to produce a stereoregular polymer, where the ethyl-bearing chiral centers are arranged with a specific tacticity (e.g., isotactic). This stereochemical control is a significant advantage for creating advanced materials with unique chiroptical or recognition properties.

MonomerInitiatorPolymer StructureKey Feature
N-Tosyl-(2S)-2-ethylaziridinen-BuLiIsotactic poly(N-tosyl-2-ethylaziridine)Linear, stereoregular backbone
N-Boc-(2S)-2-ethylaziridineR-LiIsotactic poly(N-Boc-2-ethylaziridine)Well-defined chiral polymer

Cationic Ring-Opening Polymerization

The cationic ring-opening polymerization (CROP) of aziridines presents a direct route to polyamines. However, for 2-substituted aziridines like this compound, this method is fraught with challenges that significantly limit its synthetic utility. The polymerization process is characterized by a lack of control over molar mass, broad molar mass distributions, and a high propensity for termination reactions.

The mechanism of CROP for a 2-alkyl-aziridine such as this compound is initiated by the protonation or alkylation of the nitrogen atom in the aziridine ring by a cationic initiator, forming a reactive aziridinium (B1262131) ion. This strained, positively charged intermediate is then susceptible to nucleophilic attack by another monomer molecule, leading to ring-opening and the propagation of the polymer chain.

Despite the straightforward conceptual mechanism, the CROP of 2-substituted aziridines is complicated by competing side reactions. The primary issue is the nucleophilicity of the nitrogen atoms within the formed polymer backbone. These internal nitrogen atoms can compete with the monomer as nucleophiles, attacking the propagating aziridinium ion at the chain end. This event leads to the formation of a stable, non-strained quaternary ammonium salt, which effectively terminates the growing polymer chain. This termination step is a major contributor to the formation of low molecular weight polymers and oligomers.

Furthermore, chain transfer reactions can also occur, where a proton is transferred from the growing chain to a monomer molecule, terminating the original chain and initiating a new one. This also contributes to the poor control over the polymerization process.

Research on the CROP of analogous 2-alkyl-aziridines, such as 2-methylaziridine and 2-phenylaziridine, has demonstrated these challenges. A variety of initiators have been employed in attempts to control the polymerization, including protic acids and Lewis acids. However, regardless of the initiator used, the polymerizations are consistently hampered by the aforementioned termination reactions, resulting in low yields of polymeric material and a predominance of oligomeric products.

Due to these significant challenges, the CROP of this compound is generally not a preferred method for the synthesis of well-defined, high molecular weight polymers. Alternative strategies, such as the anionic ring-opening polymerization of N-sulfonylated aziridines, offer much greater control over the polymerization process and allow for the synthesis of linear polyamines with predictable molar masses and narrow dispersities.

Illustrative Research Findings for CROP of 2-Alkyl-Aziridines

MonomerInitiator(s)Solvent(s)Typical Observations
2-MethylaziridineVarious protic and Lewis acidsNot specifiedFormation of low molecular weight polymers; significant termination reactions.
2-PhenylaziridineMethyl triflate, Perchloric acid, BF₃Et₂O, Dimethyl sulfate, Hydrochloric acidNot specifiedProduction of oligomers; difficulty in achieving high monomer conversion.

Spectroscopic and Structural Analysis in Research on 2s 2 Ethylaziridine

Advanced Spectroscopic Methods for Structure and Stereochemistry Elucidation

The unambiguous determination of the molecular structure and three-dimensional arrangement of (2S)-2-ethylaziridine relies on the synergistic use of several spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy each provide unique and complementary information.

NMR spectroscopy is the most powerful tool for determining the detailed connectivity and stereochemistry of this compound in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, allows for the assignment of every atom and provides insight into the molecule's preferred conformation.

¹H NMR Spectroscopy: The proton spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The protons on the aziridine (B145994) ring are characteristically found in the upfield region of the spectrum due to the ring strain. The methine proton at the chiral center (C2) and the two diastereotopic protons on the unsubstituted ring carbon (C3) form a distinct three-spin system. The ethyl group presents as a typical quartet and triplet pattern.

¹³C NMR Spectroscopy: The carbon spectrum reveals the number of unique carbon environments. For this compound, four distinct signals are expected, corresponding to the two carbons of the aziridine ring and the two carbons of the ethyl group. The chemical shifts of the ring carbons are notably shielded compared to acyclic amines.

Conformational and Configurational Analysis: Advanced NMR experiments like the Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to probe the spatial proximity of protons, helping to confirm the relative configuration and analyze the conformational dynamics, such as the inversion at the nitrogen atom. baranlab.org The coupling constants (J-values) between the ring protons are also diagnostic of their geometric relationship.

Predicted NMR data for this compound based on analogous 2-alkylaziridines is presented below.

Predicted ¹H NMR DataPredicted ¹³C NMR Data
AssignmentChemical Shift (δ, ppm)Multiplicity & Coupling (Hz)AssignmentChemical Shift (δ, ppm)
-CH(CH₂)₂CH₃ (C2-H)~1.6 - 1.8m-CH(CH₂)₂CH₃ (C2)~30 - 35
-CH₂- (aziridine, C3-H)~1.2 - 1.4m-CH₂- (aziridine, C3)~25 - 30
-CH₂CH₃~1.4 - 1.6m-CH₂CH₃~20 - 25
-CH₂CH₃~0.9 - 1.1t, J ≈ 7.4-CH₂CH₃~10 - 15
N-H~0.8 - 1.2br s

Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation pattern. With a molecular formula of C₄H₉N, the compound has a monoisotopic mass of 71.0735 u.

The fragmentation of aliphatic amines upon electron ionization is well-characterized and typically dominated by α-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized cation. docbrown.infochemguide.co.uk For 2-ethylaziridine (B1583769), two primary α-cleavage pathways are possible: loss of a methyl radical or loss of an ethyl radical. The loss of the larger ethyl group is generally favored, leading to the most abundant fragment ion (the base peak).

The table below outlines the predicted major ions in the mass spectrum of 2-ethylaziridine.

m/zPredicted Ion StructureFragmentation PathwayNotes
71[C₄H₉N]⁺˙Molecular Ion (M⁺˙)Confirms molecular weight
56[C₃H₆N]⁺M⁺˙ - •CH₃Loss of methyl from ethyl group
42[C₂H₄N]⁺M⁺˙ - •CH₂CH₃α-cleavage, loss of ethyl group. Expected base peak.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In this compound, the key functional groups are the secondary amine (N-H) within the aziridine ring and the aliphatic C-H bonds of the ethyl group and the ring.

The IR spectrum is expected to show a characteristic N-H stretching vibration. As a secondary amine, this compound should exhibit a single, relatively weak N-H stretching band, which distinguishes it from primary amines (which show two N-H bands) and tertiary amines (which show none). orgchemboulder.com Other significant absorptions include the various C-H stretching and bending modes and the C-N stretching vibration.

Key expected IR absorption bands for this compound are summarized in the following table.

Vibrational ModeExpected Frequency (cm⁻¹)Intensity
N-H Stretch3350 - 3250Weak to Medium
C-H Stretch (aliphatic)2960 - 2850Strong
N-H Bend1650 - 1550Variable
C-H Bend1470 - 1430Medium
C-N Stretch1250 - 1020Medium to Weak
N-H Wag910 - 665Strong, Broad

Techniques for Chiral Purity Determination (e.g., Chiral HPLC, GC)

Assessing the enantiomeric purity of this compound is crucial. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), provides the means to separate and quantify the two enantiomers. americanpharmaceuticalreview.comgcms.cz

Chiral Gas Chromatography (GC): This is a highly effective technique for the analysis of volatile chiral compounds like 2-ethylaziridine. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP). Derivatized cyclodextrins are among the most common and successful CSPs for resolving chiral amines and related heterocycles. researchgate.netchromatographyonline.com The two enantiomers form transient diastereomeric complexes with the cyclodextrin (B1172386) selector, leading to different retention times and allowing for their separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful method for enantiomeric separation. nih.govmdpi.com For compounds like 2-ethylaziridine, polysaccharide-based CSPs (e.g., derivatized amylose (B160209) or cellulose) are often highly effective. researchgate.net The separation mechanism involves different interactions (e.g., hydrogen bonding, dipole-dipole) between the enantiomers and the chiral cavities or grooves of the stationary phase. The choice of mobile phase, typically a mixture of a nonpolar solvent like heptane (B126788) and an alcohol modifier, is critical for optimizing the separation. mdpi.com In some cases, derivatization of the aziridine with a UV-active agent is performed to enhance detection sensitivity. chiralpedia.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. purechemistry.orgnih.gov However, since this compound is a low-boiling liquid, obtaining a single crystal suitable for X-ray diffraction is generally not feasible.

The established strategy to overcome this is to convert the liquid amine into a crystalline solid derivative. researchgate.net This is typically achieved by reacting this compound with an enantiomerically pure chiral acid to form a diastereomeric salt, or with a chiral acylating agent to form a diastereomeric amide. sci-hub.se The chosen derivatizing agent must be crystalline and contain at least one atom with a known absolute configuration.

Once a suitable crystal of the derivative is grown, X-ray diffraction analysis provides the three-dimensional structure of the entire molecule. Because the absolute configuration of the derivatizing agent is already known, it acts as an internal reference, allowing for the unambiguous assignment of the absolute configuration at the C2 position of the ethylaziridine moiety as '(S)'. sci-hub.se The analysis also yields precise data on bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

Spectroscopic methods are invaluable for monitoring the progress of chemical reactions involving this compound, both in its synthesis and its subsequent transformations. These techniques allow for real-time analysis of reactant consumption, product formation, and the detection of transient intermediates. digitellinc.comresearchgate.net

NMR Spectroscopy: In-situ ¹H NMR spectroscopy is frequently used to monitor reaction kinetics. researchgate.net For example, during an aziridination reaction to form the product, spectra can be acquired at regular intervals. By integrating the signals corresponding to the starting materials (e.g., alkene protons) and the product (e.g., the characteristic upfield aziridine protons), a kinetic profile of the reaction can be constructed to determine rates and yields. nih.govnih.gov

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for identifying reactive intermediates in solution. In certain modern aziridination methods, highly reactive species are proposed in the catalytic cycle. ESI-MS can be used to detect the mass of these transient species, providing direct evidence for proposed reaction mechanisms. nih.govacs.org

Theoretical and Computational Studies on 2s 2 Ethylaziridine Reactivity

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the characterization of intermediates and transition states. For 2-alkyl-aziridines, these studies have been crucial in understanding their diverse reactivity, particularly in ring-opening reactions.

The mechanisms of transition metal-catalyzed cross-coupling reactions of 2-alkyl-aziridines have been a significant area of investigation. For instance, in the palladium-catalyzed cross-coupling of 2-alkyl-substituted aziridines with arylboronic acids, a proposed mechanistic cycle involves the oxidative addition of the aziridine (B145994) to a Pd(0) complex. mdpi.com DFT calculations have been employed to elucidate this mechanism, with findings suggesting that the interaction between the palladium catalyst and the aziridine substrate is a key determinant of reaction selectivity. mdpi.com

In the context of copper-catalyzed borylative ring-opening of N-protected alkyl aziridines, computational models have been developed to rationalize experimental observations. mdpi.com These studies investigate the transition states for both Markovnikov and anti-Markovnikov pathways. For a model substrate like N-(2-picolinoyl)-methyl aziridine, the ring-opening process is identified as the kinetically determinant step. mdpi.com The nature of the N-protecting group has been shown to significantly influence the activation energy of the ring-opening transition state. For example, a tosyl-protected aziridine was calculated to have a higher activation barrier for ring-opening compared to a picolinoyl-protected one, consistent with experimental findings of the former's inertness under certain conditions. mdpi.com

Furthermore, in iron-catalyzed aziridination reactions, DFT has been used to compute the free-energy pathways for the formation of iron imide intermediates from the reaction of organic azides with the catalyst. nih.gov The calculations revealed that alkyl azides face a higher activation barrier to form the iron imide compared to aryl azides. nih.gov The subsequent formation of the aziridine from the imide complex was shown to proceed through an open-chain radical intermediate, which helps to explain the observed diastereoselectivity. nih.gov

A plausible transition state for the regioselective ring-opening of a γ-keto substituted 2-alkyl aziridine has been proposed to explain the nucleophilic attack at the C2 position. frontiersin.org This highlights the directing effect of substituents on the reaction pathway.

Density Functional Theory (DFT) Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules, providing insights into their reactivity. DFT calculations allow for the determination of various molecular properties, such as orbital energies (HOMO and LUMO), charge distributions, and molecular electrostatic potentials, which are crucial for understanding chemical behavior.

In studies of aziridine chemistry, DFT calculations have been instrumental. For instance, the Minakata group utilized DFT to explore the palladium-catalyzed regioselective and enantiospecific ring-opening cross-coupling of aziridines. mdpi.com An energy decomposition analysis of the key transition states highlighted the significant interaction between the Pd(0)SIPr catalyst and the aziridine in controlling selectivity. mdpi.com This type of analysis partitions the interaction energy into components like electrostatic, Pauli repulsion, and orbital interaction terms, providing a deeper understanding of the bonding and steric effects at play.

DFT has also been used to confirm that the ring-opening of N-acyl aziridines via electron transfer is a concerted process. mdpi.com In the study of transient N-aziridinyl radicals, DFT calculations indicated that the radical is planar with the unpaired spin residing in a p-orbital, leading to the hypothesis of its electrophilic reactivity. nih.govacs.org

The electronic properties of the N-protecting group on 2-alkyl-aziridines have a profound impact on their reactivity, which can be rationalized through DFT. Calculations have shown that more electron-withdrawing protecting groups enhance the reactivity of the aziridine ring towards nucleophilic attack. mdpi.com This is reflected in the calculated activation energies for the ring-opening process.

To provide a clearer picture of the kind of data generated in these studies, the following table presents calculated free energies for the ring-opening of differently protected, non-substituted aziridines, which serves as a model for the behavior of (2S)-2-ethylaziridine.

N-Protecting GroupCalculated Activation Free Energy (ΔG‡) for Ring Opening (kJ/mol)
Mesyl+115.8
Tosyl+116.1
Picolinoyl+100.3

This table is based on data for non-substituted aziridines and is intended to illustrate the influence of the N-protecting group on the activation energy of the ring-opening process as determined by DFT calculations. mdpi.com

Prediction of Reactivity, Regioselectivity, and Stereochemical Outcomes

A primary goal of computational studies in organic chemistry is to predict the outcomes of reactions, including reactivity, regioselectivity, and stereoselectivity. For reactions involving 2-alkyl-aziridines like this compound, these predictions are invaluable for designing synthetic strategies.

Computational studies have successfully rationalized the regioselectivity observed in various reactions of 2-alkyl-aziridines. In the copper-catalyzed borylative ring-opening, DFT calculations were performed to compare the energy profiles for the formation of Markovnikov and anti-Markovnikov products. mdpi.com While an initial model did not fully reproduce the experimentally observed regioselectivity for a substituted aziridine, it laid the groundwork for more refined models that could better account for the subtle electronic and steric factors at play. mdpi.com For instance, a model considering a dicopper-boron borylation adduct showed a preference for the Markovnikov product in the ring-opening step for both methyl aziridine and a more complex substituted aziridine. mdpi.com

The branched-selective arylation of 2-alkyl aziridines, a challenging transformation, has been achieved using a dual Ti/Ni catalytic system. nih.gov While this study did not include extensive computational mechanism work, it highlights how understanding the factors that control regioselectivity can lead to the development of novel synthetic methods. The typical SN2-type mechanism for oxidative addition to a metal catalyst favors attack at the less sterically hindered C3 carbon, leading to linear products. nih.gov The success of the branched-selective method implies a different mechanism, likely involving a radical ring-opening induced by the titanium co-catalyst, which favors the formation of the more stable secondary radical at the C2 position. nih.gov

Solvent effects can also play a crucial role in directing the regioselectivity of aziridine ring-opening. A recent study demonstrated that the C2/C3-regioselectivity of the ring-opening/coupling of aziridines with amines and CS2 can be controlled by the choice of solvent. rsc.org DFT calculations in this study revealed that hydrogen bonding interactions between the solvent and the aziridine modulate the orbital distributions, thereby directing the nucleophilic attack to either the C2 or C3 position. rsc.org

The stereochemical outcome of reactions is also amenable to computational prediction. In the iron-catalyzed aziridination, DFT calculations supported a stepwise mechanism involving an open-chain radical intermediate, which could account for the formation of both diastereomers of the aziridine product. nih.gov

The following table summarizes the predicted regioselectivity for the ring-opening of a model 2-alkyl-aziridine under different computational models.

Model SystemComputational ModelPredicted Kinetic PreferenceΔΔG‡ (Markovnikov vs. anti-Markovnikov) (kJ/mol)
N-(2-picolinoyl)-methyl aziridineDicopper-boron adductMarkovnikov7.8
N-(2-picolinoyl)-3-phenoxy-1-phenylpropan-2-yl aziridineDicopper-boron adductMarkovnikov7.6

This table is based on data for N-(2-picolinoyl)-methyl aziridine and a related substituted aziridine to illustrate the use of DFT to predict the regiochemical outcome of the ring-opening step. mdpi.com

Conformational Analysis and Energy Landscapes

The three-dimensional structure and conformational flexibility of a molecule are critical to its reactivity. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them, collectively known as the energy landscape. For a chiral molecule like this compound, understanding its conformational preferences is important for interpreting its stereoselective reactions.

For example, a computational study on benzothiazole (B30560) derivatives performed a molecular geometry scan by varying a key dihedral angle in steps to identify the most stable conformers. mdpi.com A similar approach could be applied to this compound by rotating around the C-C bond of the ethyl group and the C-N bonds of the aziridine ring. The relative energies of the resulting conformers would provide their equilibrium populations according to the Boltzmann distribution.

In the context of reaction dynamics, the conformational landscape of reactants and transition states is crucial. For instance, in the reaction of aziridinium (B1262131) ylides, DFT calculations revealed a relatively low rotational barrier between two key conformers of the ylide intermediate, allowing for their rapid interconversion. chemrxiv.org This conformational flexibility was key to explaining the formation of multiple products. chemrxiv.org

The energy landscape also includes the transition states connecting different conformers. The energy barriers for these conformational changes determine the rate of interconversion. For molecules with low interconversion barriers, multiple conformers may be present at room temperature, and any of them could potentially be the one that enters into a reaction.

A comprehensive conformational analysis of this compound would likely reveal several low-energy conformers differing in the orientation of the ethyl group relative to the aziridine ring. The relative stability of these conformers would be determined by a balance of steric and electronic effects. Such an analysis would be a valuable precursor to more detailed computational studies of its reactivity.

Future Research Directions and Emerging Methodologies for 2s 2 Ethylaziridine

Development of Novel and More Sustainable Synthetic Routes

The advancement of synthetic routes to access enantiomerically pure (2S)-2-ethylaziridine that are both efficient and environmentally benign is a paramount objective. Traditional methods often rely on stoichiometric reagents and harsh reaction conditions, generating significant waste. Future research will increasingly focus on "green" and sustainable alternatives.

Key Research Thrusts:

Biocatalysis: The use of enzymes for the synthesis of chiral compounds is a rapidly growing field. nih.govnih.gov Future work will likely explore the use of engineered enzymes, such as halogenases or aminotransferases, for the asymmetric synthesis of precursors to this compound. Whole-cell biocatalysis, which utilizes microorganisms, also presents a promising avenue for sustainable production. nih.gov The advantages of biocatalytic processes include mild reaction conditions (ambient temperature and pressure), high enantioselectivity, and the use of renewable resources. nih.gov

Electrochemical Synthesis: Electrochemical methods offer a sustainable approach by replacing chemical oxidants with electricity. oup.comnih.gov The development of electrochemical aziridination of unactivated alkenes, for instance, could provide a direct and oxidant-free route to 2-ethylaziridine (B1583769), which could then be resolved or synthesized enantioselectively. oup.com

Flow Chemistry: Continuous flow reactors offer enhanced safety, scalability, and efficiency compared to batch processes. The development of a continuous flow synthesis of this compound would be a significant step towards its large-scale industrial production.

Catalytic Asymmetric Aziridination: While established, there is still room for improvement in catalytic asymmetric aziridination reactions to form the this compound ring directly. The focus will be on developing catalysts that are more active, use earth-abundant metals, and operate under milder conditions with lower catalyst loadings.

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound
MethodologyPotential AdvantagesKey Research Challenges
Biocatalysis (Enzymatic/Whole-Cell)High enantioselectivity, mild conditions, renewable resources, reduced waste. nih.govnih.govEnzyme discovery and engineering for specific substrate, optimization of reaction conditions.
Electrochemical SynthesisAvoids chemical oxidants, potential for high atom economy, amenability to automation. oup.comnih.govDevelopment of selective and efficient electrode materials, control of stereoselectivity.
Flow ChemistryImproved safety and scalability, precise control over reaction parameters, potential for integration with other technologies.Reactor design and optimization, catalyst stability under flow conditions.

Exploration of New Catalytic Systems for Enantioselective Transformations

Once synthesized, this compound can undergo a variety of transformations. The development of novel catalytic systems to control the stereochemistry and regioselectivity of these reactions is a major area of ongoing research.

Key Research Thrusts:

Chiral Lewis Acid Catalysis: Chiral Lewis acids have shown promise in catalyzing the ring-opening of aziridines. Future research will likely focus on the development of new chiral zirconium, copper, and other metal-based catalysts for the asymmetric ring-opening of this compound with a wider range of nucleophiles. rsc.orgmdpi.com

Organocatalysis: Organocatalysts, which are small, metal-free organic molecules, offer a sustainable alternative to metal-based catalysts. nih.gov The exploration of new chiral Brønsted acids, hydrogen-bond donors, and other organocatalysts for the enantioselective transformation of this compound is a promising research direction.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. Developing photoredox-catalyzed methods for the functionalization of this compound could enable novel and previously inaccessible transformations.

Dual Catalysis: Combining two different types of catalysts (e.g., a metal catalyst and an organocatalyst) can enable synergistic effects and lead to new reactivity. The application of dual catalysis to reactions involving this compound could open up new avenues for complex molecule synthesis.

Table 2: Emerging Catalytic Systems for Transformations of this compound
Catalyst TypePotential TransformationsAdvantages
Chiral Zirconium ComplexesAsymmetric ring-opening with amines and other nucleophiles. rsc.orgHigh enantioselectivity, potential for novel reactivity.
Copper-based CatalystsAsymmetric Henry reactions, ring expansions. mdpi.comnih.govAbundant and inexpensive metal, versatile reactivity.
Chiral OrganocatalystsEnantioselective additions, ring-opening reactions. nih.govMetal-free, environmentally benign, often highly selective.
Photoredox CatalystsRadical-based functionalization, novel C-C and C-X bond formations.Mild reaction conditions, unique reactivity pathways.

Expanding the Scope of Ring-Opening and Ring-Expansion Reactions

The synthetic utility of this compound is largely derived from its ability to undergo regioselective and stereospecific ring-opening and ring-expansion reactions. Future research will aim to broaden the scope of these transformations.

Key Research Thrusts:

Regioselective Ring-Opening: A key challenge in aziridine (B145994) chemistry is controlling the regioselectivity of the ring-opening reaction. nih.govfrontiersin.org Future work will focus on developing new catalysts and reaction conditions that allow for the selective cleavage of either the C-N bond at the stereocenter or the less substituted C-N bond, with a wider variety of nucleophiles. nih.govbohrium.com This includes exploring the use of directing groups and novel activating agents.

Stereospecific Ring-Opening: Ensuring that the stereochemistry of the starting aziridine is transferred to the product is crucial. Research will continue to explore reactions that proceed with high stereofidelity, such as S(_N)2-type ring-openings.

Ring-Expansion Reactions: Chiral vinyl aziridines can undergo stereospecific ring expansion to form valuable chiral pyrrolidines and other larger heterocycles. nih.govnih.gov A future direction would be the development of methods to convert this compound into a corresponding vinylaziridine, which could then be used in these powerful ring-expansion reactions. nih.govmdpi.com This would provide access to a diverse range of chiral nitrogen-containing rings.

Cascade Reactions: Designing cascade reactions that involve the in-situ formation of this compound followed by a subsequent ring-opening or ring-expansion would be a highly efficient strategy for the rapid construction of molecular complexity.

Table 3: Scope Expansion for Ring-Opening and Ring-Expansion Reactions
Reaction TypeFuture Research GoalsPotential Products
Regioselective Ring-OpeningDevelopment of catalysts for predictable regiocontrol with diverse nucleophiles (C, N, O, S, halides). nih.govnih.govChiral 1,2-amino alcohols, 1,2-diamines, β-amino acids, and other functionalized amines.
Stereospecific Ring-ExpansionEfficient conversion of this compound to a vinylaziridine precursor; exploration of new catalytic systems. nih.govnih.govChiral pyrrolidines, piperidines, and azepines. nih.govmdpi.com
Cascade ReactionsOne-pot synthesis and functionalization of the aziridine ring.Complex polycyclic nitrogen-containing molecules.

Innovative Applications as Chiral Building Blocks in Complex Molecule Synthesis

The ultimate goal of developing the chemistry of this compound is to use it as a chiral building block for the synthesis of complex and biologically active molecules. nih.govresearchgate.net

Key Research Thrusts:

Natural Product Synthesis: Many natural products contain chiral nitrogen-containing motifs that could potentially be synthesized from this compound. researchgate.netresearchgate.net Future research will likely see the application of this building block in the total synthesis of alkaloids, amino sugars, and other complex natural products.

Medicinal Chemistry: The development of new pharmaceuticals often relies on the availability of novel chiral building blocks. This compound can serve as a precursor to a variety of chiral amines and other functionalized molecules that could be incorporated into new drug candidates.

Materials Science: Chiral molecules are finding increasing use in materials science, for example, in the development of chiral polymers and liquid crystals. The incorporation of this compound-derived units into polymers could lead to new materials with interesting chiroptical or recognition properties.

Asymmetric Catalysis: Chiral aziridines themselves can serve as ligands in asymmetric catalysis. researchgate.netresearchgate.net The development of new chiral ligands derived from this compound could lead to new and more efficient asymmetric catalysts.

Table 4: Potential Applications of this compound as a Chiral Building Block
FieldPotential ApplicationExample Molecular Scaffolds
Natural Product SynthesisEnantioselective synthesis of complex nitrogen-containing natural products. researchgate.netresearchgate.netAlkaloids, amino sugars, polyketides with amino functionalities.
Medicinal ChemistrySynthesis of novel chiral drug candidates and intermediates.β-amino alcohols, 1,2-diamines, chiral morpholines.
Materials ScienceDevelopment of new chiral polymers and materials.Chiral polyamines, liquid crystal dopants.
Asymmetric CatalysisAs a scaffold for the synthesis of new chiral ligands. researchgate.netresearchgate.netChiral amino alcohol ligands, diamine ligands.

Advanced Computational Modeling for Reaction Design and Optimization

Computational chemistry has become an indispensable tool in modern organic synthesis. The application of advanced computational modeling to the chemistry of this compound will be crucial for accelerating the development of new reactions and catalysts.

Key Research Thrusts:

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and predict the regioselectivity and stereoselectivity of reactions involving this compound. acs.orgresearchgate.net This can help to rationalize experimental observations and guide the design of new experiments.

Catalyst Design: Computational modeling can be used to design new catalysts with improved activity and selectivity. mit.edupatsnap.com For example, the binding of this compound to a chiral catalyst can be modeled to understand the origins of enantioselectivity and to design more effective catalysts.

Mechanism Elucidation: Computational studies can provide detailed insights into reaction mechanisms that are difficult to obtain through experiments alone. acs.org This can lead to a deeper understanding of the factors that control reactivity and selectivity.

High-Throughput Screening: The use of computational methods for the high-throughput virtual screening of potential catalysts and substrates could dramatically accelerate the discovery of new and efficient transformations. mit.edu

Table 5: Applications of Computational Modeling in this compound Chemistry
Computational MethodApplicationExpected Outcome
Density Functional Theory (DFT)Modeling transition states and reaction pathways for ring-opening and other reactions. acs.orgresearchgate.netPrediction of regioselectivity and stereoselectivity, understanding reaction mechanisms.
Molecular DockingModeling the interaction of this compound with chiral catalysts.Rational design of new and more effective catalysts.
Ab Initio Molecular DynamicsSimulating reaction dynamics to understand complex reaction pathways.Insights into short-lived intermediates and dynamic effects.
Machine LearningPredicting reaction outcomes based on large datasets of experimental data.Accelerated discovery of new reactions and optimization of reaction conditions.

Q & A

Q. What are the established synthetic routes for (2S)-2-ethylaziridine, and how can enantiopurity be ensured?

this compound is typically synthesized via ring-closing reactions of β-amino alcohols or nucleophilic substitution of ethyl groups on aziridine precursors. Enantiopurity is achieved using chiral catalysts (e.g., asymmetric organocatalysis) or resolution techniques like chiral chromatography. Experimental protocols must include detailed characterization (e.g., optical rotation, chiral HPLC) to confirm stereochemical integrity . Kinetic studies comparing reaction pathways (e.g., SN2 vs. ring-opening/ring-closing mechanisms) are critical for optimizing yield and enantiomeric excess (ee) .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm aziridine ring structure and ethyl substituent (e.g., characteristic δ 1.5–2.5 ppm for aziridine protons).
  • Mass spectrometry (MS) : High-resolution MS for molecular ion validation.
  • X-ray crystallography : Definitive proof of stereochemistry for novel derivatives.
  • Chiral HPLC : To verify enantiopurity (>98% ee required for publication in journals like Beilstein J. Org. Chem.) .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., boiling points or stability) of this compound?

Contradictions often arise from impurities or differing experimental conditions. Researchers should:

  • Replicate measurements using standardized protocols (e.g., dynamic vapor pressure analysis for boiling points).
  • Compare data against high-purity reference samples.
  • Perform stability studies under controlled atmospheres (e.g., inert gas vs. ambient air) to assess decomposition pathways .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in ring-opening polymerizations?

The ethyl group induces steric hindrance, favoring nucleophilic attack at the less-substituted carbon. Kinetic studies (e.g., monitoring by in situ FTIR or calorimetry) and computational modeling (DFT calculations) are used to map transition states and regioselectivity. Comparative studies with 2-methyl analogs reveal electronic vs. steric effects on polymerization rates .

Q. How can researchers resolve contradictory data on the cytotoxicity of this compound derivatives in biomedical studies?

Discrepancies may stem from assay variability (e.g., MTT vs. trypan blue) or cell-line-specific responses. Solutions include:

  • Meta-analysis of dose-response curves across multiple studies.
  • Standardized cytotoxicity protocols (ISO 10993-5) with positive/negative controls.
  • Mechanistic profiling (e.g., ROS generation assays) to identify off-target effects .

Q. What experimental designs are optimal for studying this compound’s role in crosslinking epoxy resins?

  • DSC/TGA : To assess curing kinetics and thermal stability.
  • Rheometry : Monitor viscosity changes during crosslinking.
  • Sol-gel analysis : Quantify unreacted monomers post-curing.
  • Comparative studies with non-chiral aziridines (e.g., 2-methylaziridine) isolate stereochemical effects on material properties .

Q. How should ethical and safety considerations influence the handling of this compound in academic labs?

  • Safety protocols : Use gloveboxes for air-sensitive manipulations; avoid skin contact (potential alkylating agent).
  • Regulatory compliance : Document adherence to dual-use export controls (Wassenaar Arrangement ML8.f.17) for derivatives used in high-strength polymers .
  • Ethical reporting : Disclose hazards in Materials and Methods sections, citing OSHA guidelines .

Methodological Guidelines

  • Data reproducibility : Raw NMR/MS spectra and crystallographic data must be archived in supporting information, per Beilstein J. Org. Chem. standards .
  • Conflict resolution : Use Bayesian statistics to evaluate contradictory results, prioritizing studies with transparent methodology .
  • Interdisciplinary collaboration : Combine synthetic chemistry with computational modeling (e.g., Gaussian or ORCA software) to validate reaction mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.